molecular formula C13H15N3O B1466010 5-(piperazine-1-carbonyl)-1H-indole CAS No. 1409708-21-9

5-(piperazine-1-carbonyl)-1H-indole

Cat. No.: B1466010
CAS No.: 1409708-21-9
M. Wt: 229.28 g/mol
InChI Key: NPULQXOITWBTJG-UHFFFAOYSA-N
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Description

5-(Piperazine-1-carbonyl)-1H-indole is a chemical scaffold of significant interest in medicinal chemistry research, combining a piperazine ring with an indole core through a carbonyl linker. The piperazine ring is a well-known privileged structure in drug discovery, frequently used to improve solubility and optimize pharmacokinetic properties, while also contributing to biological activity across a wide range of therapeutic areas . The indole moiety is a fundamental structure in biology and medicinal chemistry, found in many natural products and pharmaceuticals . Research on structurally similar molecules, where the piperazine-carbonyl group is attached at different positions of the indole ring, has demonstrated promising antibacterial properties . For instance, hybrid molecules incorporating coumarin, piperazine, and indolylcyanoenone have been shown to disrupt bacterial cell membranes, cause membrane depolarization, and interact with DNA gyrase, presenting a multi-targeting action mechanism to combat resistant bacteria . Other indole-piperazine derivatives have been synthesized and evaluated for analgesic activity , showing significant antinociceptive effects in pharmacological models . As a versatile chemical building block, this compound is primarily used in the discovery and synthesis of novel bioactive molecules. It is suitable for further chemical modifications, such as acid-amine coupling on the piperazine nitrogen, to create diverse compound libraries for biological screening . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1409708-21-9

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1H-indol-5-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-1-2-12-10(9-11)3-4-15-12/h1-4,9,14-15H,5-8H2

InChI Key

NPULQXOITWBTJG-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NC=C3

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Recent research has highlighted the antibacterial potential of compounds related to 5-(piperazine-1-carbonyl)-1H-indole. A study demonstrated that derivatives exhibited effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL . The incorporation of specific substituents on the indole core significantly enhanced antibacterial efficacy.

Treatment of Obesity

According to patent literature, compounds derived from the indole-piperazine framework have been investigated for their potential in treating obesity and related metabolic disorders. The mechanisms proposed involve modulation of appetite-regulating pathways, making these compounds candidates for further development in obesity management .

Neurological Disorders

The piperazine moiety is commonly associated with neuroactive compounds. Research indicates that derivatives of this compound may interact with dopamine receptors, suggesting potential applications in treating conditions such as schizophrenia and depression . The structure-activity relationship studies emphasize the importance of substituent positioning on the indole ring for receptor affinity.

Case Studies and Experimental Findings

Study Objective Findings
Patent WO2007131907A2Explore therapeutic usesIdentified potential for obesity treatment through appetite regulation
MDPI Study (2023)Evaluate antibacterial propertiesDemonstrated significant activity against Gram-positive bacteria, notably S. aureus (MIC = 2 µg/mL)
PMC Study (2023)Investigate neurological effectsHighlighted interactions with dopamine receptors, indicating potential for treating psychiatric disorders

Comparison with Similar Compounds

Comparison with Structural Analogues

The pharmacological profile of 5-(piperazine-1-carbonyl)-1H-indole derivatives is highly sensitive to structural modifications. Below is a detailed comparison with key analogues:

2.1. Substituents on the Indole Ring
  • JNJ7777120 (1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methyl-piperazine) Structure: Incorporates a chloro substituent at C-5 and a methyl group on piperazine. Molecular Weight: 277.75 g/mol (vs. 229.28 for parent compound). This compound has been studied for its role in inflammation and pain pathways .
  • Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS: 904262-97-1)

    • Structure : Features a chloro substituent at C-5 and an ethyl carboxylate group on piperazine.
    • Molecular Weight : 335.78 g/mol.
    • Impact : The ethyl carboxylate increases polarity (aqueous solubility: 7 µg/mL at pH 7.4), which may enhance bioavailability but reduce membrane permeability .
2.2. Modifications to the Piperazine Ring
  • 5-Chloro-2-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-ethyl-1H-indole (Compound 37) Structure: Contains a 4-chlorophenyl group on piperazine and an ethyl substituent on the indole. However, the ethyl group may increase metabolic liability .
  • 1-(3-(Benzyloxy)-2-methylphenyl)piperazine Derivatives

    • Structure : Benzyloxy and methyl groups on the phenyl-piperazine moiety.
    • Biological Activity : Demonstrated BACE1 inhibitory activity (IC₅₀ = 19.66–21.88 mM), highlighting the importance of bulky substituents for enzyme inhibition .
2.3. Hybrid Structures with Additional Moieties
  • Compounds 12a–12r (CDK9 Inhibitors)

    • Structure : Integrate a pyridinyl-pyrimidinyl fragment linked to the indole core.
    • Impact : These hybrids exhibit dual inhibition of CDK9 and HSP90 , with improved selectivity due to the extended aromatic system .
  • 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives (eIF4A3 Inhibitors) Structure: Replace the indole with a pyridinone ring. Impact: Compounds 1o and 1q showed enhanced oral bioavailability and ADMET profiles, underscoring the role of heterocycle choice in pharmacokinetics .

Structural and Pharmacokinetic Comparison Table

Compound Key Modifications Molecular Weight (g/mol) Notable Activity/Property Reference
This compound None (parent) 229.28 Intermediate for kinase inhibitors
JNJ7777120 5-Cl, 4-methyl-piperazine 277.75 Anti-inflammatory
Ethyl 4-(5-Cl-indole-2-CO)piperazine-1-carboxylate 5-Cl, ethyl carboxylate 335.78 Improved solubility (7 µg/mL)
Compound 37 3-Et, 4-(4-Cl-phenyl)piperazine 402.3 (M⁺) CB1 receptor modulation
Compound 8 (BACE1 inhibitor) 1-(Phenylsulfonyl)-piperazine N/A IC₅₀ = 19.66 mM
eIF4A3 Inhibitor 1q Pyridinone core N/A Oral bioavailability, ADMET

Key Findings and Trends

  • Indole Core : Essential for binding to targets like BACE1 and CDK7. Modifications at C-5 (e.g., chloro) enhance potency but may reduce solubility.
  • Piperazine Modifications : Bulky or hydrophobic groups (e.g., benzyl, chlorophenyl) improve target engagement but can complicate pharmacokinetics. Polar groups (e.g., carboxylate) balance solubility and permeability.
  • Hybrid Structures: Integration of additional heterocycles (e.g., pyrimidine, pyridinone) broadens target selectivity and improves drug-like properties.

Preparation Methods

Synthesis via DCC-Mediated Coupling

  • Step 1 : Indole-5-carboxylic acid is dissolved in anhydrous dichloromethane.
  • Step 2 : DCC is added to activate the carboxylic acid, forming an O-acylurea intermediate.
  • Step 3 : Piperazine is introduced, leading to nucleophilic attack on the activated intermediate, forming the amide bond.
  • Step 4 : The reaction mixture is stirred at room temperature until completion.
  • Outcome : This method provides a clean reaction with high yield and minimal side products, as reported in the synthesis of 1-benzyl-3-[4-aryl-1-piperazinyl]carbonyl-1H-indoles.

CDI-Mediated Coupling

  • Step 1 : Indole-5-carboxylic acid is reacted with CDI in dry THF or acetonitrile at room temperature for 1–3 hours to form an activated imidazolide intermediate.
  • Step 2 : The solution is cooled to 0 °C, and piperazine is added dropwise.
  • Step 3 : The mixture is stirred at 0 °C for 0.5 hours, then at room temperature for up to 48 hours.
  • Outcome : The reaction yields the desired amide product, though sometimes with moderate yields (e.g., 39%) and requiring purification by column chromatography.

Alternative Coupling Agents (HATU/HOAT)

  • These reagents provide efficient activation of the carboxylic acid and facilitate amide bond formation under mild conditions.
  • The method is often favored for its high yields and purity but involves higher reagent costs.

Example Experimental Data

Compound Coupling Reagent Solvent Temperature Reaction Time Yield (%) Melting Point (°C) Notes
1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine CDI THF 0 °C to RT 48 h 39 189–190 Purified by silica gel chromatography
1-Benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles DCC CH2Cl2 RT Several hours 65–92 Not reported Quantitative activation, clean amide formation
1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine DMT/NMM/BF4 Acetonitrile 0 °C to RT 1–2.5 h + 24 h Moderate Not reported Alternative activation, moderate yields

Challenges and Considerations

  • Side Reactions : Attempts to form acyl halides from indole carboxylic acids for direct coupling with piperazine often result in polymerization or complex mixtures due to the reactive indole ring under acidic conditions.
  • Protection of Indole NH : In some syntheses, the indole nitrogen is protected (e.g., benzylation) to avoid side reactions during formylation or oxidation steps leading to carboxylic acid intermediates.
  • Reaction Sequence Flexibility : The sequence of reactions can be altered depending on the reactivity of starting materials and desired substitution patterns.
  • Purification : Silica gel chromatography is commonly used to purify the final amide products due to the presence of side products or unreacted starting materials.

Summary Table of Preparation Methods

Method Activation Reagent Solvent Temperature Yield Range (%) Advantages Disadvantages
DCC Coupling N,N'-Dicyclohexylcarbodiimide Dichloromethane Room temperature 65–92 High yield, clean reaction Requires removal of dicyclohexylurea byproduct
CDI Coupling 1,1'-Carbonyldiimidazole THF or Acetonitrile 0 °C to RT 39–78 Cost-effective, mild conditions Longer reaction times, moderate yield
HATU/HOAT Coupling HATU/HOAT DMF Room temperature High High efficiency Expensive reagents
DMT/NMM/BF4 Activation DMT/NMM/BF4 Acetonitrile 0 °C to RT Moderate Alternative to CDI and DCC Moderate yields

Q & A

Basic: What are the common synthetic routes for 5-(piperazine-1-carbonyl)-1H-indole, and how can reaction conditions be optimized?

The synthesis often involves multicomponent reactions like the split-Ugi reaction, combining 1H-indole derivatives, piperazine, and carbonyl sources under reflux in methanol. For example, 1H-indole-2-carboxylic acid reacts with piperazine and isocyanides to form the core structure . Optimization includes adjusting solvent polarity (e.g., methanol for high yields) and temperature control. Post-synthetic modifications, such as reductive amination with LiAlH4 to convert amides to triamines, can enhance lipophilicity .

Basic: What analytical techniques are recommended for confirming the molecular structure of this compound derivatives?

X-ray crystallography (e.g., CCDC-1990392) provides definitive structural confirmation, while IR and NMR spectroscopy validate functional groups and connectivity . Mass spectrometry ensures molecular weight accuracy. For example, the InChI key and SMILES notations in PubChem entries (e.g., 1-(Chloroacetyl)-4-benzodioxinylcarbonylpiperazine) aid in cross-referencing computational and experimental data .

Advanced: How can researchers address contradictory biological activity data in structurally similar piperazine-indole derivatives?

Contradictions may arise from substituent effects on target binding or pharmacokinetics. Systematic SAR studies are critical: for instance, replacing phenyl groups with fluorophenyl moieties in Mannich bases altered cytotoxic activity by 30-fold against hCA II . Parallel assays under standardized conditions (e.g., enzyme inhibition protocols in ) and computational docking (using MOE or PDB structures ) can resolve discrepancies.

Advanced: What strategies improve the metabolic stability of this compound derivatives without compromising target affinity?

Reducing amide carbonyls to amines via LiAlH4 increases metabolic stability by eliminating protease-sensitive sites . Introducing electron-withdrawing groups (e.g., chloro or nitro) at the indole 5-position enhances oxidative resistance while maintaining receptor binding, as seen in benzoic acid hydrazide derivatives . LogP adjustments through alkylation (e.g., propionaldehyde in ) balance lipophilicity and solubility.

Basic: What in vitro assays are suitable for initial screening of antitumor activity in piperazine-indole hybrids?

Cell viability assays (e.g., MTT) using tumor cell lines (e.g., HeLa or MCF-7) are standard. Compounds like 1-(4-methoxybenzyl)indol-3-ylmethanones showed IC50 values <10 μM in . Dose-response curves and comparative analysis with controls (e.g., doxorubicin) validate potency.

Advanced: How does the introduction of electron-withdrawing groups at specific positions alter the receptor binding kinetics of this compound derivatives?

Electron-withdrawing groups (e.g., -NO2 or -Cl) at the indole 5-position increase electrophilicity, enhancing hydrogen bonding with target residues. In 3,5-dinitrobenzoic acid hydrazide derivatives, these groups improved hCA II inhibition by 40% compared to unsubstituted analogs . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity changes .

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